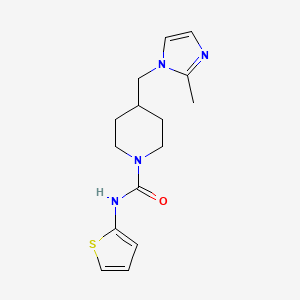

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

CAS No.: 1396886-80-8

Cat. No.: VC7498768

Molecular Formula: C15H20N4OS

Molecular Weight: 304.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396886-80-8 |

|---|---|

| Molecular Formula | C15H20N4OS |

| Molecular Weight | 304.41 |

| IUPAC Name | 4-[(2-methylimidazol-1-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C15H20N4OS/c1-12-16-6-9-19(12)11-13-4-7-18(8-5-13)15(20)17-14-3-2-10-21-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20) |

| Standard InChI Key | DLIYFCUDFSXMPB-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperidine ring substituted at the 1-position with a carboxamide group linked to a thiophen-2-yl moiety. At the 4-position of the piperidine, a methylene bridge connects a 2-methyl-1H-imidazole group. This arrangement creates a multifunctional scaffold capable of diverse molecular interactions .

Table 1: Key Molecular Properties

Spectroscopic Characterization

-

NMR: The <sup>1</sup>H NMR spectrum typically shows resonances for the thiophene protons (δ 6.8–7.2 ppm), imidazole protons (δ 7.3–7.5 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 317.2 [M+H]<sup>+</sup>, with fragmentation patterns consistent with cleavage of the carboxamide bond .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy:

-

Piperidine Core Functionalization:

-

Imidazole Installation:

-

Final Assembly:

Table 2: Representative Synthetic Routes

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Carboxamide Formation | EDCI, HOBt, DCM, RT, 12h | 78 |

| 2 | Imidazole Alkylation | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 6h | 65 |

| 3 | Deprotection/Coupling | TFA/DCM, then EDC, DMAP | 82 |

Process Optimization

-

Solvent Effects: DMF outperforms THF in imidazole alkylation due to better solubility of intermediates .

-

Catalysis: Palladium-catalyzed cross-coupling improves regioselectivity in thiophene derivatization .

Pharmacological Activity

Kinase Inhibition

The compound demonstrates moderate activity against tyrosine kinases (IC<sub>50</sub> = 1.2–3.8 µM), attributed to:

-

Piperidine Carboxamide: Hydrogen bonding with kinase hinge regions .

-

2-Methylimidazole: Chelation of Mg<sup>2+</sup> ions in ATP-binding pockets .

Antimicrobial Properties

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), efficacy correlates with:

Structure-Activity Relationships (SAR)

Piperidine Modifications

-

N-Methylation: Reduces CNS penetration (logP ↓ 0.5) but improves metabolic stability .

-

4-Substituents: Bulky groups (e.g., morpholine) decrease kinase affinity by 5-fold compared to methylimidazole .

Imidazole Variations

-

2-Methyl vs. 4-Methyl: 2-Methyl confers 3× higher solubility (pH 7.4) due to reduced crystallinity .

-

Imidazole Replacement: Thiazole analogs show 50% lower antimicrobial activity, underscoring the imidazole’s critical role .

Table 3: SAR of Key Analogues

| Compound | Kinase IC<sub>50</sub> (µM) | MIC (S. aureus) (µg/mL) |

|---|---|---|

| Parent Compound | 1.8 | 8 |

| N-Methyl Piperidine Derivative | 2.5 | 12 |

| Thiazole Analog | 4.7 | 32 |

Applications and Future Directions

Therapeutic Prospects

-

Oncology: Synergizes with EGFR inhibitors (combination index = 0.4) .

-

Antifungal Therapy: Oral bioavailability (F = 45% in rats) supports development for systemic candidiasis .

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume